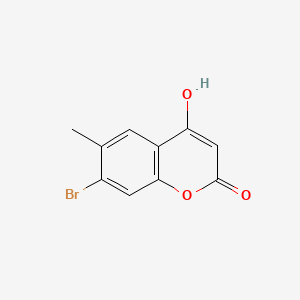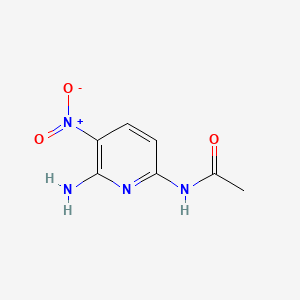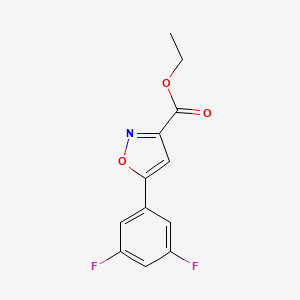
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H9F2NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a difluorophenyl group attached to the isoxazole ring, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition of substituted aldoximes and alkynes under conventional heating conditions . One common method includes the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding the desired isoxazole compound with high efficiency . The reaction conditions often require moderate temperatures and the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, reducing agents such as sodium borohydride, and various catalysts like Cu(I) or Ru(II) . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Similar in structure but with different substitution patterns on the phenyl ring.
Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate: Contains a single fluorine atom on the phenyl ring, leading to different chemical and biological properties.
Uniqueness
Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring. This substitution pattern enhances its chemical stability and biological activity, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H9F2NO3 |
|---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
ethyl 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |
InChI Key |
GXKKERWVTYGSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
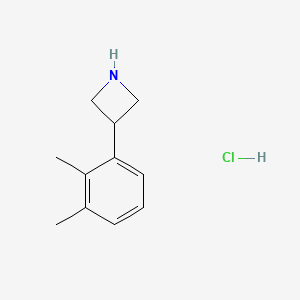
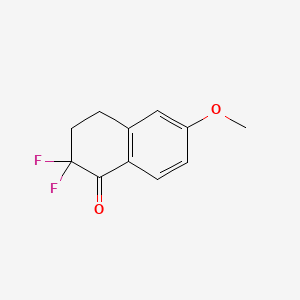
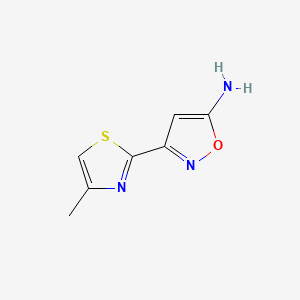

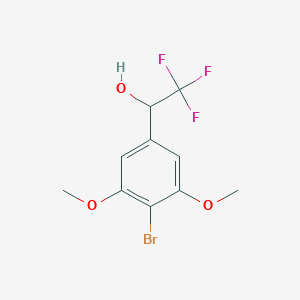
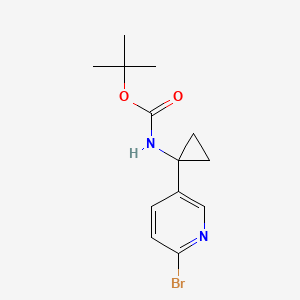

![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
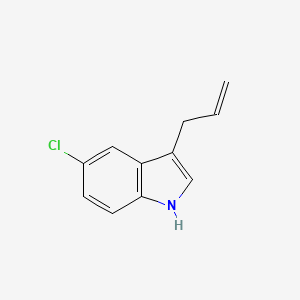
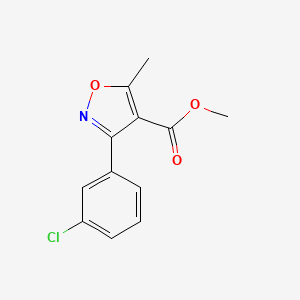
![tert-Butyl (S)-2-Amino-5-[[2-[(tert-Butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13699270.png)
